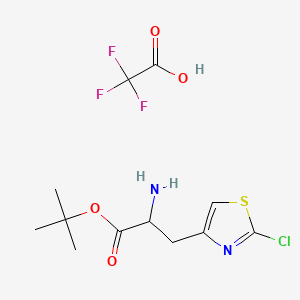
Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate;2,2,2-trifluoroacetic acid is a complex organic compound that features a thiazole ring, an amino group, and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate typically involves the formation of the thiazole ring followed by the introduction of the amino and ester groups. One common method involves the reaction of 2-chloro-1,3-thiazole with tert-butyl 2-amino-3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of nitro or hydroxylamine derivatives.
Reduction: Formation of secondary or tertiary amines.
Hydrolysis: Formation of 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and protein functions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The thiazole ring and amino group are crucial for its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 2-amino-3-(2-bromo-1,3-thiazol-4-yl)propanoate
- Tert-butyl 2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoate
- Tert-butyl 2-amino-3-(2-phenyl-1,3-thiazol-4-yl)propanoate
Uniqueness
Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate is unique due to the presence of the chlorine atom on the thiazole ring, which can significantly influence its reactivity and biological activity. The combination of the tert-butyl ester and amino group also provides versatility in chemical modifications and applications.
Eigenschaften
Molekularformel |
C12H16ClF3N2O4S |
|---|---|
Molekulargewicht |
376.78 g/mol |
IUPAC-Name |
tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H15ClN2O2S.C2HF3O2/c1-10(2,3)15-8(14)7(12)4-6-5-16-9(11)13-6;3-2(4,5)1(6)7/h5,7H,4,12H2,1-3H3;(H,6,7) |
InChI-Schlüssel |
UMVTUGITNHVAOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC1=CSC(=N1)Cl)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13492318.png)
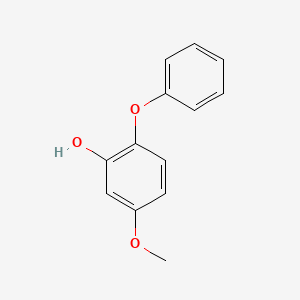

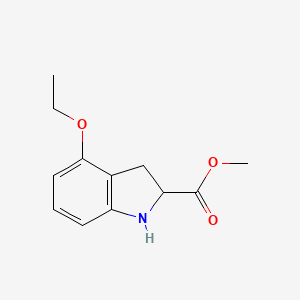

![4-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid](/img/structure/B13492341.png)
![rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis](/img/structure/B13492358.png)
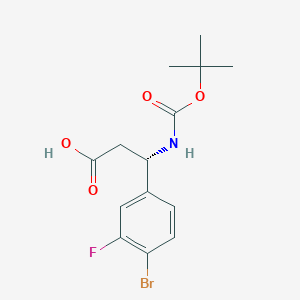
![benzyl N-[3-(fluorosulfonyl)phenyl]carbamate](/img/structure/B13492369.png)
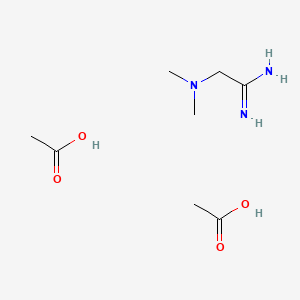
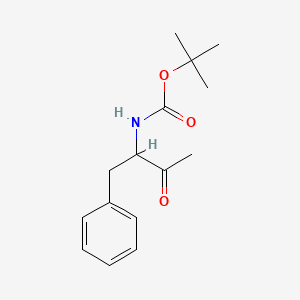
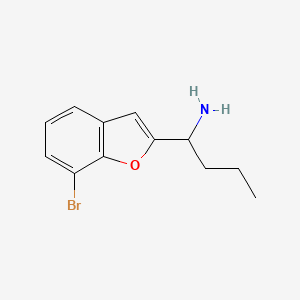
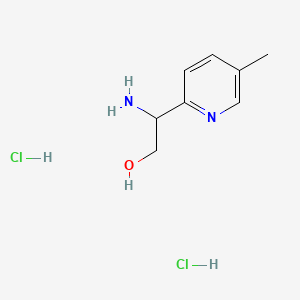
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid](/img/structure/B13492387.png)
